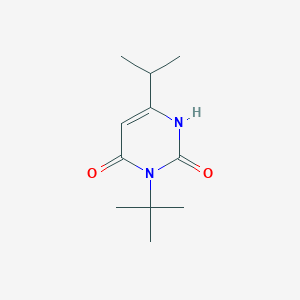![molecular formula C11H14ClN3 B1488288 4-Cloro-6-{octahidrociclopenta[c]pirrol-2-il}pirimidina CAS No. 1550463-41-6](/img/structure/B1488288.png)
4-Cloro-6-{octahidrociclopenta[c]pirrol-2-il}pirimidina
Descripción general
Descripción
4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring
Aplicaciones Científicas De Investigación
4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including its role in enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation or cancer.
Industry: : Utilized in the development of new materials or chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route is the reaction of 4-chloropyrimidine with octahydrocyclopenta[c]pyrrol-2-yl derivatives under specific conditions, such as the use of a palladium catalyst and appropriate solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the compound to its oxidized form.
Reduction: : Reduction of the compound to its reduced form.
Substitution: : Replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or structural changes.
Mecanismo De Acción
The mechanism by which 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.
Comparación Con Compuestos Similares
4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: can be compared with other similar pyrimidine derivatives, such as 4-chloropyrimidine and 6-aminopyrimidine . While these compounds share structural similarities, 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
List of Similar Compounds
4-Chloropyrimidine
6-Aminopyrimidine
2-Chloropyrimidine
5-Bromopyrimidine
Propiedades
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-10-4-11(14-7-13-10)15-5-8-2-1-3-9(8)6-15/h4,7-9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHMLBWHXRDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


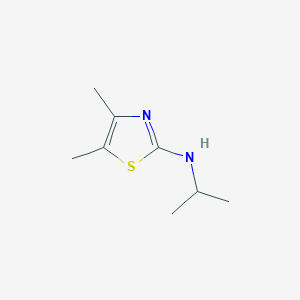
![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)
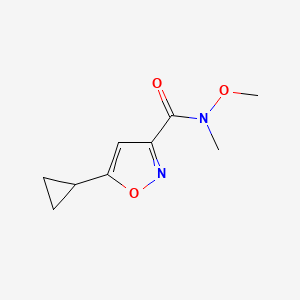
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)
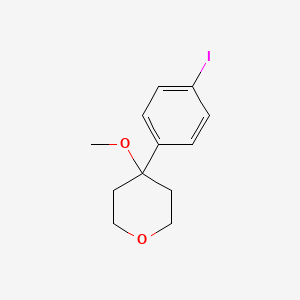
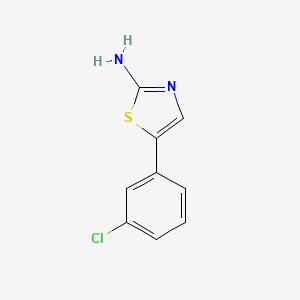
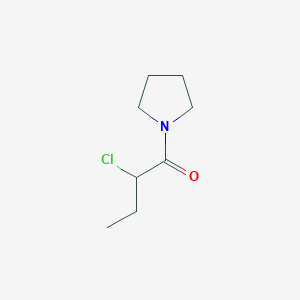
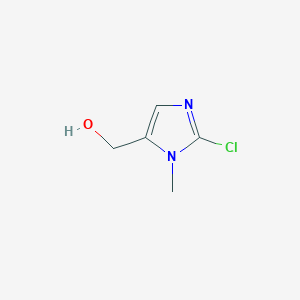
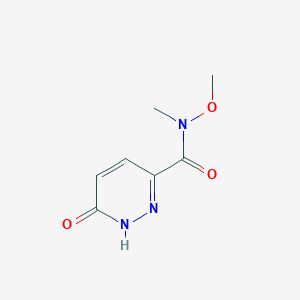
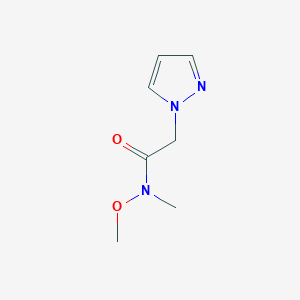
![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)
![Tert-butyl[(piperidin-3-yl)methyl]amine](/img/structure/B1488225.png)

